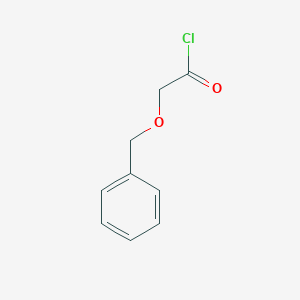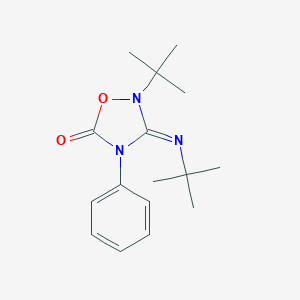
2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one is an organic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs).
Mécanisme D'action
TBOA inhibits 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one by binding to the substrate-binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in extracellular glutamate levels. The increased glutamate levels can then be used to study the role of glutamate in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of dopamine and serotonin, which can have implications for the treatment of depression and other mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for lab experiments. It is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one and can be used to study the role of glutamate in various neurological disorders. However, TBOA has several limitations as well. It is a toxic compound and must be handled with care. It also has a short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of TBOA. One potential application is in the treatment of neurological disorders such as epilepsy and stroke. TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, it may also be possible to use TBOA to selectively target and inhibit the glutamate receptors that are responsible for excitotoxicity, leading to a potential therapeutic benefit. Another potential application is in the study of the role of glutamate in addiction and substance abuse disorders. TBOA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in addiction and substance abuse. By studying the effects of TBOA on these neurotransmitters, it may be possible to develop new treatments for addiction and substance abuse disorders.
Conclusion:
In conclusion, TBOA is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one that has gained significant attention for its potential applications in scientific research. It has several advantages for lab experiments, including its ability to increase extracellular glutamate levels and its potential applications in the treatment of neurological disorders and addiction. However, it also has several limitations, including its toxicity and short half-life. Further research is needed to fully understand the potential applications of TBOA and to develop new treatments for neurological disorders and addiction.
Méthodes De Synthèse
The synthesis of TBOA is a complex process that involves several steps. The starting material for the synthesis is tert-butyl 2-(phenylsulfanyl)acetate, which is reacted with hydrazine hydrate to form tert-butyl 2-(phenylhydrazono)acetate. This intermediate is then reacted with phosgene to form tert-butyl 2-(phenylcarbamoyl)acetate. The final step involves the reaction of tert-butyl 2-(phenylcarbamoyl)acetate with hydroxylamine hydrochloride to form TBOA.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential applications in scientific research. It is primarily used as an inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one, which are responsible for the uptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission. The inhibition of this compound by TBOA leads to an increase in extracellular glutamate levels, which can be used to study the role of glutamate in various neurological disorders.
Propriétés
Numéro CAS |
19656-63-4 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
2-tert-butyl-3-tert-butylimino-4-phenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)17-13-18(12-10-8-7-9-11-12)14(20)21-19(13)16(4,5)6/h7-11H,1-6H3 |
Clé InChI |
RUKMXSMDSWJZSU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2 |
Synonymes |
2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




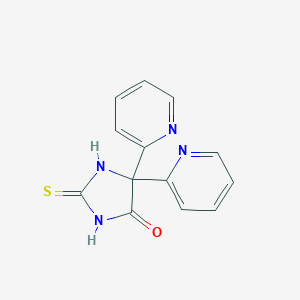
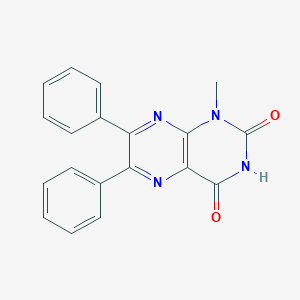
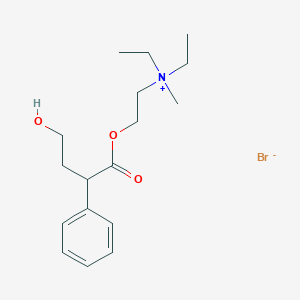
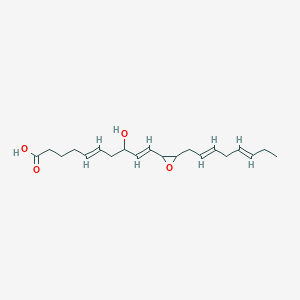

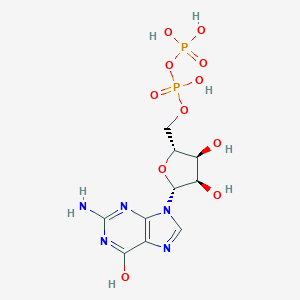
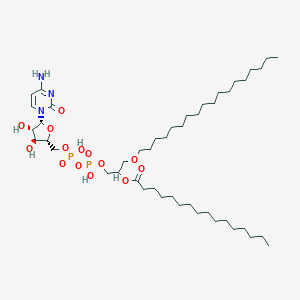
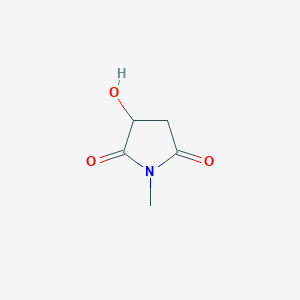


![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
